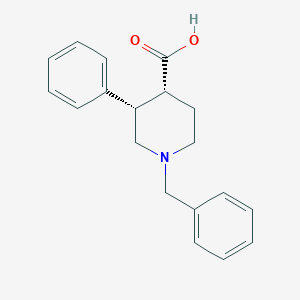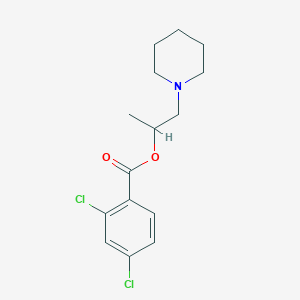
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCA is a member of the pyridine family of compounds and has been found to possess a range of biochemical and physiological effects. In
作用機序
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide inhibits FAAH by binding to the enzyme's active site, which prevents it from breaking down endocannabinoids. This results in an increase in the levels of endocannabinoids in the body, which can activate cannabinoid receptors and modulate a range of physiological processes.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has been found to have a range of biochemical and physiological effects. In addition to its inhibition of FAAH, N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has been found to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the metabolism of another class of endocannabinoids. N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has also been found to have anti-inflammatory effects and to modulate the activity of ion channels involved in pain sensation.
実験室実験の利点と制限
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH and MAGL, making it a useful tool for studying the role of endocannabinoids in physiological processes. N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide is also relatively stable and has good solubility in organic solvents. However, N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has some limitations. It has been found to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has poor aqueous solubility, which can limit its use in some experimental settings.
将来の方向性
There are several future directions for research on N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide. One area of interest is the development of more selective inhibitors of FAAH and MAGL. This could help to reduce off-target effects and improve the specificity of experimental results. Another area of interest is the investigation of the therapeutic potential of N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide and other endocannabinoid modulators for a range of conditions, including pain, anxiety, and depression. Finally, there is a need for further research on the biochemical and physiological effects of N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide and other endocannabinoid modulators to better understand their mechanisms of action and potential therapeutic applications.
合成法
The synthesis of N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide involves the reaction of 5-chloropyridine-2-carboxylic acid with 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain pure N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide.
科学的研究の応用
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are signaling molecules that play a role in a range of physiological processes, including pain sensation, appetite regulation, and mood. By inhibiting FAAH, N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide can increase the levels of endocannabinoids in the body, which may have therapeutic implications for a range of conditions, including pain, anxiety, and depression.
特性
製品名 |
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide |
|---|---|
分子式 |
C14H13ClN2O2 |
分子量 |
276.72 g/mol |
IUPAC名 |
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-12-5-2-10(3-6-12)8-14(18)17-13-7-4-11(15)9-16-13/h2-7,9H,8H2,1H3,(H,16,17,18) |
InChIキー |
QQBZHYPJOYHYDV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)Cl |
正規SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257228.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)


![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)

![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)
![2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate](/img/structure/B257253.png)

![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)

![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)